![molecular formula C20H19N5O2 B6612669 1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 904459-20-7](/img/structure/B6612669.png)
1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine
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Description
The compound “1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine” is a complex organic molecule. It belongs to the class of 1H-Pyrazolo[3,4-b]quinolines, which are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence its physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A simple route for synthesizing novel pyrazolo[3,4-b]quinoline with N-alkyl derivatives involves treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The parent structure of 1H-Pyrazolo[3,4-b]quinolines can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties . The first synthesis of this class of compounds was described in 1911, but the first structure of 1H-pyrazolo[3,4-b]quinoline was presented in 1928 .Chemical Reactions Analysis
The synthesis of these compounds often involves metal-catalyzed reactions . For example, the alcohols (2R,3S)-21 and (2S,3R)-22 were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .Future Directions
The future directions for “1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine” and similar compounds could involve further exploration of their synthesis methods, properties, and potential applications. The use of this class of compounds as potential fluorescent sensors and biologically active compounds has been shown , indicating potential areas for future research.
properties
IUPAC Name |
(3-amino-7-methoxypyrazolo[3,4-b]quinolin-1-yl)-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-24(2)14-6-4-5-13(9-14)20(26)25-19-16(18(21)23-25)10-12-7-8-15(27-3)11-17(12)22-19/h4-11H,1-3H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTGMIBOHOMJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C3=C(C=C4C=CC(=CC4=N3)OC)C(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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